molecular formula C13H9F5O B13463046 3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one

Katalognummer: B13463046
Molekulargewicht: 276.20 g/mol
InChI-Schlüssel: NYMFDJWBPAIAFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two cyclic systems. The presence of the pentafluorophenyl group adds significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its highly reactive spirocyclic framework. The electron-withdrawing pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the pentafluorophenyl group in 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one makes it unique compared to other spirocyclic compounds. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive and versatile in various chemical reactions and applications .

Eigenschaften

Molekularformel

C13H9F5O

Molekulargewicht

276.20 g/mol

IUPAC-Name

1-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C13H9F5O/c14-8-7(9(15)11(17)12(18)10(8)16)5-4-6(19)13(5)2-1-3-13/h5H,1-4H2

InChI-Schlüssel

NYMFDJWBPAIAFC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CC2=O)C3=C(C(=C(C(=C3F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.